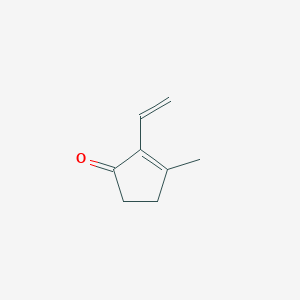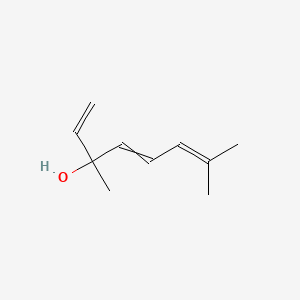
10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone is a complex organic compound that belongs to the class of fluoranthenones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic Substitution Reactions: Starting from a fluoranthene derivative, hydroxylation can be achieved using reagents like hydrogen peroxide or other oxidizing agents.
Reduction Reactions: The reduction of intermediate compounds to achieve the desired dihydro structure can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce more saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthenone: A parent compound with similar structural features.
Hydroxyfluoranthenone: Compounds with hydroxyl groups attached to the fluoranthene core.
Dihydrofluoranthenone: Compounds with additional hydrogen atoms, making them more saturated.
Uniqueness
10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone is unique due to its specific hydroxylation and dihydro structure, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
83291-48-9 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
10b-hydroxy-2,3-dihydrofluoranthen-1-one |
InChI |
InChI=1S/C16H12O2/c17-14-9-8-10-4-3-6-12-11-5-1-2-7-13(11)16(14,18)15(10)12/h1-7,18H,8-9H2 |
Clé InChI |
KHBJBUZCPKPHDU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2(C3=CC=CC=C3C4=CC=CC1=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


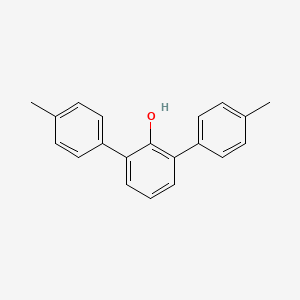
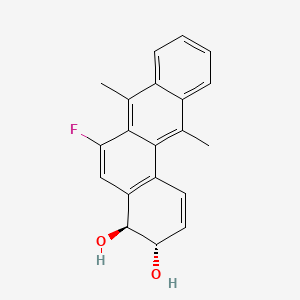


![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)
![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)


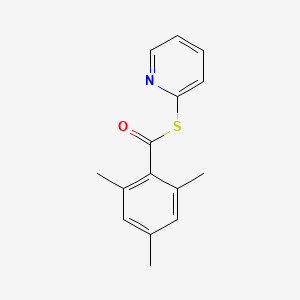
![2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid](/img/structure/B14413453.png)
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
